

LASSBio-1135: A Technical Guide to its Multitarget Mechanism of Action

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B1674533

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Introduction

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative initially investigated as a potential dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2) for the treatment of inflammation and pain.[1][2] Subsequent research has revealed a more complex, multitarget mechanism of action that underlies its significant efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3] This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

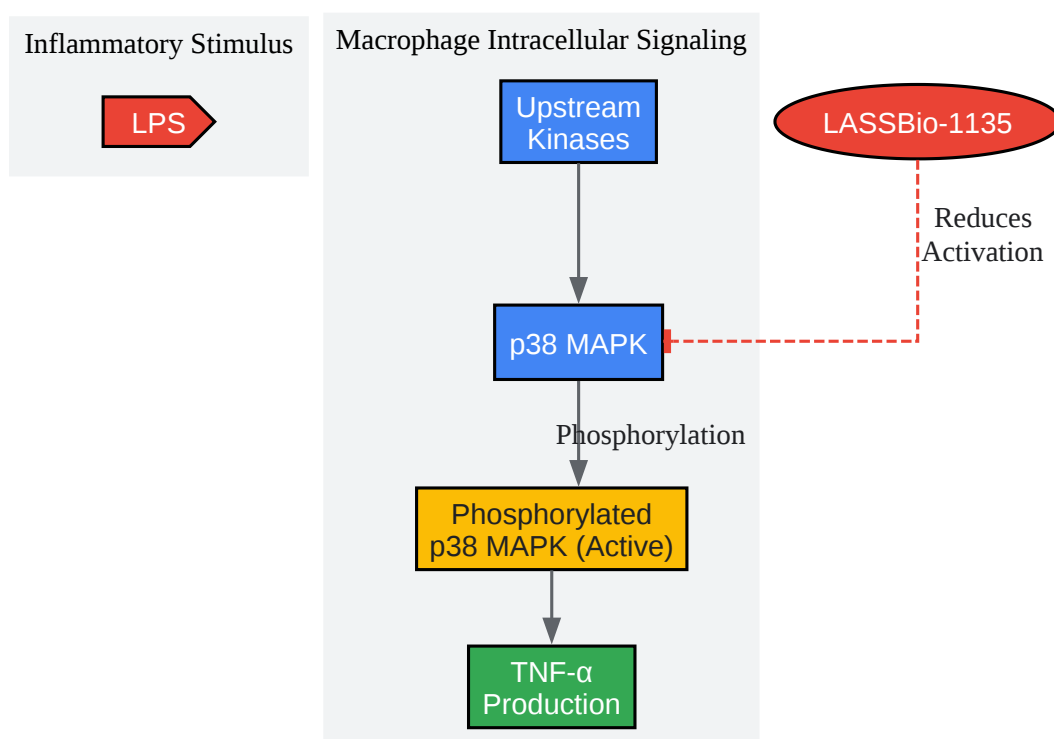
Core Mechanism of Action

LASSBio-1135 exerts its therapeutic effects primarily through two independent, yet synergistic, mechanisms: the inhibition of tumor necrosis factor-alpha (TNF- α) production and the non-competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4] This dual action allows it to modulate both immune cell activation and neuronal sensitization, key components of chronic pain and inflammation.[1][2]

Inhibition of TNF- α Production via p38 MAPK Pathway Modulation

LASSBio-1135 effectively suppresses the production and release of TNF- α , a critical pro-inflammatory cytokine, from immune cells such as macrophages.[1][2][3] This action is not due to direct inhibition of the p38 MAPK enzyme as initially predicted, but rather by interfering with

its activation (phosphorylation) or an upstream signaling event.[1][2] By reducing the levels of phosphorylated p38 MAPK, **LASSBio-1135** downregulates the signaling cascade that leads to the transcription and synthesis of TNF- α in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3][4]

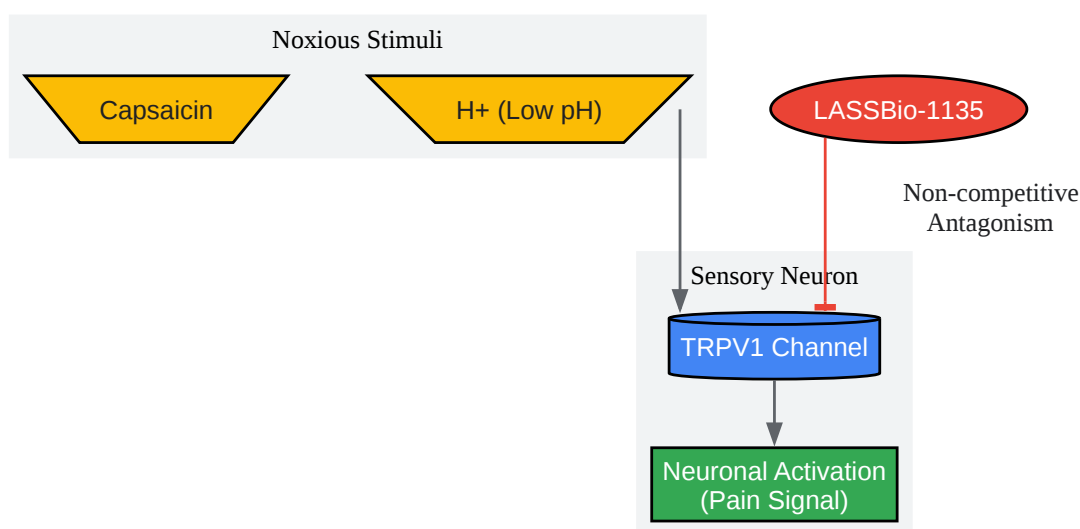


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Caption: LASSBio-1135 inhibits TNF- α production by reducing p38 MAPK activation.

Non-Competitive Antagonism of TRPV1 Channels

Independent of its anti-inflammatory effects, **LASSBio-1135** directly modulates neuronal activity by acting as a potent, non-competitive antagonist of the TRPV1 channel.[1][3][4] TRPV1 is a non-selective cation channel expressed on primary afferent neurons that functions as a key sensor for noxious heat and chemical stimuli, including capsaicin and low pH (protons).[1][3] By blocking TRPV1-mediated currents, **LASSBio-1135** reduces neuronal hyperexcitability and abrogates thermal hyperalgesia.[1][2]



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Caption: LASSBio-1135 directly blocks the TRPV1 channel, reducing pain signals.

Quantitative Data Summary

The dual actions of **LASSBio-1135** have been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Activity of LASSBio-1135

Target/Assay	Metric	Value	Cell System	Notes
TNF-α Release Inhibition	IC ₅₀	546 nM	LPS-stimulated murine macrophages	Measures inhibition of cytokine production. [3] [4]
TRPV1 Antagonism	IC ₅₀	580 nM	TRPV1-expressing Xenopus oocytes	Against capsaicin-elicited currents. [1] [3] [4]
TRPV1 Antagonism	-	Effective at 50 μM	TRPV1-expressing Xenopus oocytes	Against low pH-induced currents. [1] [3] [4]
Cell Viability	-	No effect below 100 μM	Murine macrophages	Demonstrates low cytotoxicity at effective concentrations. [4] [5]

Table 2: In Vivo Efficacy of LASSBio-1135 (Oral Administration)

Model	Species	Dose	Key Finding(s)
Carrageenan-Induced Thermal Hyperalgesia	Rodent	100 µmol/kg	Markedly reduced thermal hyperalgesia. [1] [3] [4]
Carrageenan-Induced Thermal Hyperalgesia	Rodent	10 µmol/kg	Partial reduction observed only at later time points (e.g., 4th hour). [1] [3] [4]
Carrageenan-Induced Inflammation	Rodent	10-100 µmol/kg	Reduced TNF-α production and neutrophil recruitment (MPO activity) in the paw. [1] [3] [4]
Partial Sciatic Ligation (Neuropathic Pain)	Rodent	100 µmol/kg	Reversed established thermal hyperalgesia and mechanical allodynia. [1] [3] [4]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of **LASSBio-1135**.

TNF-α Release Assay in Peritoneal Macrophages

- Objective: To quantify the inhibitory effect of **LASSBio-1135** on TNF-α production in inflammatory cells.
- Methodology:
 - Cell Isolation: Peritoneal macrophages are harvested from BALB/c mice via peritoneal lavage.
 - Cell Culture: Cells are plated in 96-well plates and allowed to adhere for 2-4 hours. Non-adherent cells are washed away.

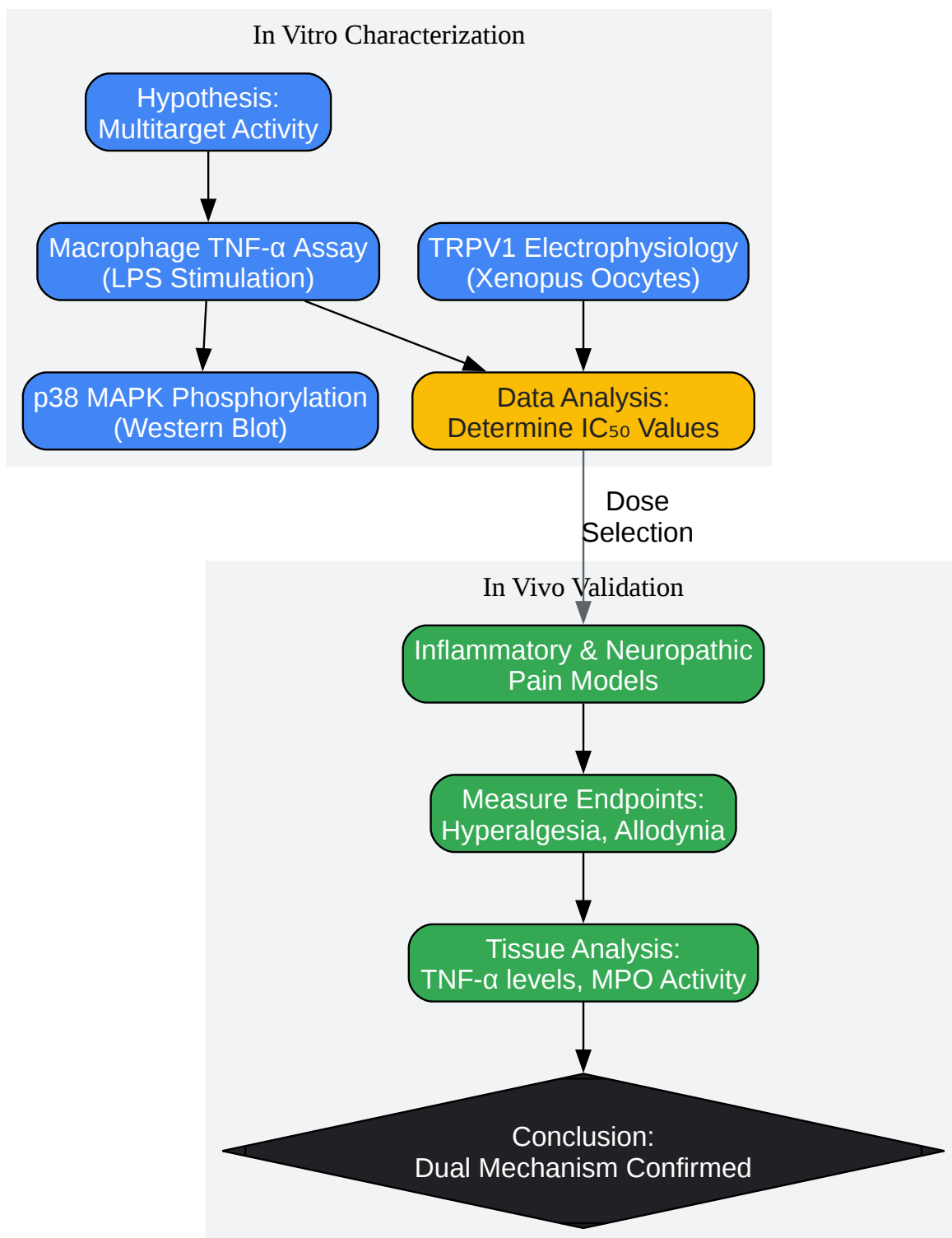
- Treatment: Macrophages are pre-treated with varying concentrations of **LASSBio-1135** or vehicle (DMSO) for 1 hour.
- Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) at 100 ng/mL for 24 hours to induce TNF- α production.
- Quantification: The concentration of TNF- α in the culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: An IC₅₀ value is calculated from the concentration-response curve generated using non-linear regression.[\[4\]](#)

TRPV1 Antagonism Assay in Xenopus Oocytes

- Objective: To measure the direct antagonistic effect of **LASSBio-1135** on TRPV1 channel activity.
- Methodology:
 - Oocyte Preparation: Oocytes are surgically removed from *Xenopus laevis* frogs and manually defolliculated.
 - cRNA Injection: Oocytes are injected with cRNA encoding for the human or rat TRPV1 channel and are incubated for 2-5 days to allow for channel expression.
 - Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
 - Agonist Application: The TRPV1 agonist (e.g., 1 μ M capsaicin or a low pH buffer) is applied to elicit an inward current.
 - Inhibitor Application: After establishing a stable baseline response to the agonist, **LASSBio-1135** is co-applied at various concentrations to measure the degree of current inhibition.
 - Data Analysis: The percentage of inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀.[\[4\]](#)

In Vivo Model: Carrageenan-Induced Inflammatory Pain

- Objective: To assess the anti-hyperalgesic and anti-inflammatory effects of **LASSBio-1135** in an acute inflammatory pain model.
- Methodology:
 - Animal Acclimation: Male Wistar rats or mice are acclimated to the testing environment.
 - Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.
 - Drug Administration: **LASSBio-1135** (10 or 100 $\mu\text{mol/kg}$) or vehicle is administered orally (p.o.) one hour before the inflammatory insult.
 - Inflammation Induction: A subplantar injection of 1% carrageenan solution is administered into the right hind paw.
 - Post-Treatment Measurement: Thermal hyperalgesia is assessed by measuring paw withdrawal latency at multiple time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.[\[1\]](#)
 - Tissue Analysis: At the end of the experiment (e.g., 4 hours), animals are euthanized, and the inflamed paw tissue is collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF- α levels (via ELISA).[\[1\]](#)[\[2\]](#)



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Caption: Experimental workflow for elucidating the mechanism of **LASSBio-1135**.

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